1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane is a chemical compound characterized by its unique structure, which includes a chloromethoxy group and six fluorine atoms attached to a propane backbone
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropane with chloromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the chloromethoxy group can be hydrolyzed to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, enhancing their stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with these targets, leading to specific biological effects. The pathways involved in its action are complex and depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane can be compared with other similar compounds, such as:
1-(Chloromethoxy)propane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: Similar structure but with the chloromethoxy group in a different position, leading to variations in reactivity and applications.
1,2-bis(Chloromethoxy)ethane:
The uniqueness of this compound lies in its specific arrangement of functional groups and fluorine atoms, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
56860-84-5 |
---|---|
Molekularformel |
C4H3ClF6O |
Molekulargewicht |
216.51 g/mol |
IUPAC-Name |
1-(chloromethoxy)-1,1,2,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H3ClF6O/c5-1-12-4(10,11)2(6)3(7,8)9/h2H,1H2 |
InChI-Schlüssel |
GOLQVYPDENEMOC-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(C(C(F)(F)F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.